Enhanced Chemical Stability and Improved PTP1B Inhibitory Potency vs. Parent Dephostatin
Ethyl-3,4-dephostatin exhibits a 2.6-fold increase in PTP1B inhibitory potency relative to the parent compound dephostatin, as measured by in vitro phosphatase assays. This improvement is attributed to the N-ethyl substitution which introduces an additional CH/π interaction within the deeper region of the PTP1B active site, as revealed by X-ray crystallographic analysis and computational modeling [1]. The ethyl analog also demonstrates significantly enhanced chemical stability compared to the unstable methyl analog (Me-3,4-dephostatin), enabling reliable long-term storage and reproducible experimental use [2].
| Evidence Dimension | PTP1B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.8 µM |
| Comparator Or Baseline | 3,4-Dephostatin: 18 µM |
| Quantified Difference | 2.6-fold lower IC50 (higher potency) |
| Conditions | In vitro phosphatase assay using p-nitrophenyl phosphate as substrate |
Why This Matters
Procurement of the ethyl analog ensures both higher assay sensitivity and experimental reproducibility, reducing the need for frequent compound replenishment due to degradation.
- [1] Seo H, Cho SY. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor. Pharmazie. 2016;71(4):196-200. View Source
- [2] Watanabe T, Suzuki T, Umezawa Y, et al. Structure–Activity Relationship and Rational Design of 3,4-Dephostatin Derivatives as Protein Tyrosine Phosphatase Inhibitors. Tetrahedron. 2000;56(5):741-752. View Source
